
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 100-102°C. DMMS has been found to have various applications in the field of medicinal chemistry and drug discovery due to its unique chemical properties.
作用机制
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has also been found to inhibit the activity of other enzymes such as urease and beta-lactamase.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of gastric acid and to have anti-inflammatory effects. 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has also been found to have antitumor activity against various cancer cell lines. In addition, 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide is also readily available from commercial sources. However, 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity to living organisms.
未来方向
There are several future directions for the use of 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide in scientific research. One potential application is in the development of novel anti-inflammatory agents for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide could also be used as a starting material for the synthesis of new carbonic anhydrase inhibitors with improved potency and selectivity. Another potential application is in the development of new antibacterial agents to combat the growing problem of antibiotic resistance. Overall, 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has significant potential for use in a wide range of scientific research areas.
合成方法
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is then purified through recrystallization to obtain pure 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide.
科学研究应用
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has been extensively used in scientific research as a reagent for the synthesis of various bioactive compounds. It has been found to be an effective building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes. 2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide has also been used as a starting material for the synthesis of novel anti-inflammatory agents and antitumor agents.
属性
IUPAC Name |
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h6,9-11,14,16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPFUJKXHOYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-methylcyclohexyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
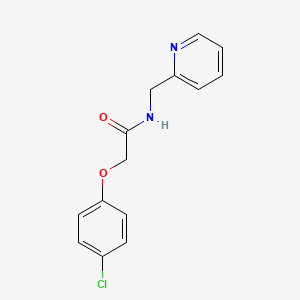
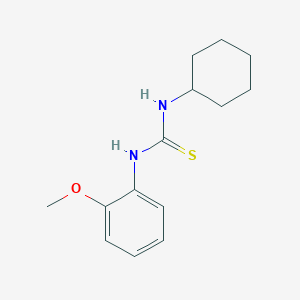

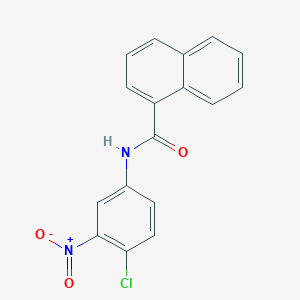
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
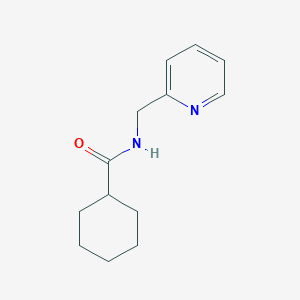

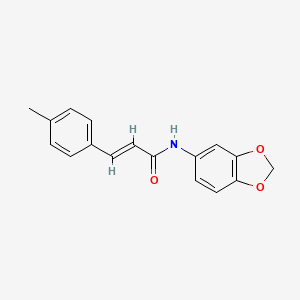
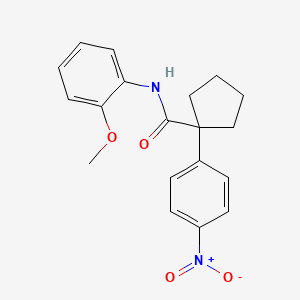

![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)